N-({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)glycylglycine
Description
N-({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)glycylglycine is a synthetic organic compound featuring a thiazole core substituted at position 2 with a 4-isopropylphenyl group. The thiazole ring is acetylated and linked to a glycylglycine dipeptide (Gly-Gly), resulting in a molecular formula of C₁₉H₂₄N₄O₄S and a molecular weight of 428.48 g/mol.
Crystallographic characterization of such thiazole derivatives often employs programs like SHELXL for small-molecule refinement .
Properties
Molecular Formula |
C18H21N3O4S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[[2-[[2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H21N3O4S/c1-11(2)12-3-5-13(6-4-12)18-21-14(10-26-18)7-15(22)19-8-16(23)20-9-17(24)25/h3-6,10-11H,7-9H2,1-2H3,(H,19,22)(H,20,23)(H,24,25) |
InChI Key |
TZJCKVJKUJUNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)glycylglycine typically involves multi-step organic reactions. One common method involves the reaction of 2-[4-(propan-2-yl)phenyl]-1,3-thiazole with acetic anhydride to form the acetylated intermediate. This intermediate is then reacted with glycylglycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
N-({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)glycylglycine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce carbonyl groups to alcohols.
Scientific Research Applications
N-({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)glycylglycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N-({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)glycylglycine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-({2-[4-(Trifluoromethoxy)Phenyl]-1,3-Thiazol-4-yl}acetyl)glycine
- Structure: Replaces the 4-isopropylphenyl group with a 4-(trifluoromethoxy)phenyl substituent and shortens the peptide chain to glycine (single amino acid).
- Molecular Weight : 360.31 g/mol vs. 428.48 g/mol for the target compound.
- Peptide Chain: The glycine moiety may limit hydrogen-bonding capacity compared to glycylglycine, affecting target affinity.
HC-030031 (TRPA1 Antagonist)
- Structure : Purine-2,6-dione core linked to 4-isopropylphenyl via acetamide.
- Activity : IC₅₀ = 4–10 μM for TRPA1 blockade; reduces airway inflammation in asthma models .
- Key Differences: Core Heterocycle: Purine-dione vs. thiazole. The former may engage in π-π stacking, while the thiazole’s sulfur atom could enhance metal coordination. Peptide vs. Non-Peptide Backbone: The target compound’s glycylglycine chain may improve solubility but reduce membrane permeability compared to HC-030031’s non-polar structure.
Mirabegron (β3-Adrenergic Receptor Agonist)
- Structure: 2-Aminothiazole linked to a phenylethylamino group.
- Activity : Used for overactive bladder; targets β3-adrenergic receptors .
- Key Differences: Substituent Position: Mirabegron’s ethylamino group enables receptor activation, whereas the target compound’s glycylglycine may favor enzyme inhibition or allosteric modulation. Synthetic Accessibility: Mirabegron’s synthesis involves amidation and cyclization steps, while the target compound’s glycylglycine linkage may require peptide coupling reagents.
[2-[4-(Trifluoromethyl)Phenyl]-1,3-Thiazol-4-yl]methanol
- Structure : Thiazole with 4-(trifluoromethyl)phenyl and hydroxymethyl groups.
- Properties : Higher lipophilicity (logP ~3.5) due to -CF₃; melting point = 107°C .
- Applications: Likely a precursor for further derivatization, whereas the target compound’s dipeptide suggests direct bioactivity.
Data Table: Structural and Functional Comparison
Analytical and Computational Considerations
Biological Activity
N-({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)glycylglycine is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.
IUPAC Name:
this compound
Molecular Formula:
C14H18N2O2S
Molecular Weight:
282.37 g/mol
CAS Number:
668477-13-2
Structure Representation
The structure of the compound can be represented as follows:
Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes and modulation of signaling pathways. Notably, it has been identified as a potential inhibitor of Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway. This regulation is crucial for various cellular processes, including cell proliferation and differentiation .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively restore Wnt signaling in the presence of Notum. A cell-based TCF/LEF reporter gene assay showed significant activation upon treatment with the compound, indicating its role in enhancing Wnt pathway activity .
In Vivo Studies
Pharmacokinetic studies in mice revealed that oral administration of this compound resulted in favorable plasma exposure and partial blood-brain barrier penetration. This suggests potential for central nervous system applications .
Case Study 1: Cancer Research
A study exploring the compound's effects on cancer cell lines indicated that it possesses anti-proliferative properties. Treatment with varying concentrations led to a dose-dependent decrease in cell viability in several cancer types, particularly those associated with aberrant Wnt signaling pathways.
Case Study 2: Neurodegenerative Diseases
Another investigation focused on neurodegenerative models demonstrated that administration of this compound resulted in improved cognitive function and reduced neuroinflammation markers. These findings support its potential use in treating conditions like Alzheimer's disease .
Comparative Analysis
| Parameter | N-{(2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)glycylglycine | Notum Inhibitors | Conventional Treatments |
|---|---|---|---|
| Mechanism of Action | Inhibition of Notum; modulation of Wnt signaling | Various | Diverse |
| Target Diseases | Cancer, neurodegenerative disorders | Cancer | Cancer |
| Administration Route | Oral | Varies | IV/Oral |
| Efficacy | High (in vitro & in vivo studies) | Variable | Established |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
